molecular formula C16H17N B121717 3-Benzyl-3-phenylazetidine CAS No. 7215-25-0

3-Benzyl-3-phenylazetidine

Cat. No.: B121717
CAS No.: 7215-25-0
M. Wt: 223.31 g/mol
InChI Key: IHYUPPBWXMLCAB-UHFFFAOYSA-N
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Description

3-Benzyl-3-phenylazetidine is a four-membered nitrogen-containing heterocycle It is characterized by the presence of a benzyl group and a phenyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-3-phenylazetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with phenylacetaldehyde under acidic conditions to form the corresponding imine, which is then cyclized to produce the azetidine ring. Another method involves the use of aziridines and azetidines as building blocks, where the ring-opening polymerization of these strained nitrogen-containing monomers can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-phenylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and phenyl oxides, while reduction can produce corresponding amines.

Scientific Research Applications

3-Benzyl-3-phenylazetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-3-phenylazetidine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo ring-opening polymerization, which is a key reaction in its mechanism of action. This process involves the breaking of the azetidine ring and the formation of polymer chains, which can interact with various molecular targets .

Comparison with Similar Compounds

3-Benzyl-3-phenylazetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-benzyl-3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-16(12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYUPPBWXMLCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222491
Record name Azetidine, 3-benzyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7215-25-0
Record name Azetidine, 3-benzyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-benzyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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